

Benzyl-PEG2-acid molecular weight and formula

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Compound of Interest

Compound Name: Benzyl-PEG2-acid

Cat. No.: B2965496

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Introduction

Benzyl-PEG2-acid is a heterobifunctional linker molecule widely utilized in the fields of medicinal chemistry and drug development. As a member of the polyethylene glycol (PEG) family, it possesses advantageous properties such as biocompatibility, low toxicity, and enhanced water solubility.^{[1][2]} The molecule features a terminal carboxylic acid and a benzyl-protected hydroxyl group, making it a versatile building block for chemical synthesis, particularly in the development of more complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^[1] The benzyl group provides stability, while the carboxylic acid allows for covalent attachment to amine-containing molecules.^[1] This guide provides a comprehensive overview of the molecular properties, experimental protocols, and applications of **Benzyl-PEG2-acid**.

Core Molecular Information

Molecular Formula: C₁₂H₁₆O₄^{[3][4][5]}

Molecular Weight: 224.25 g/mol ^{[3][4]}

IUPAC Name: 3-(2-(benzyloxy)ethoxy)propanoic acid

SMILES: O=C(O)CCOCCOCC1=CC=CC=C1^{[3][6]}

CAS Number: 91555-65-6^{[3][4]}

Physicochemical and Handling Data

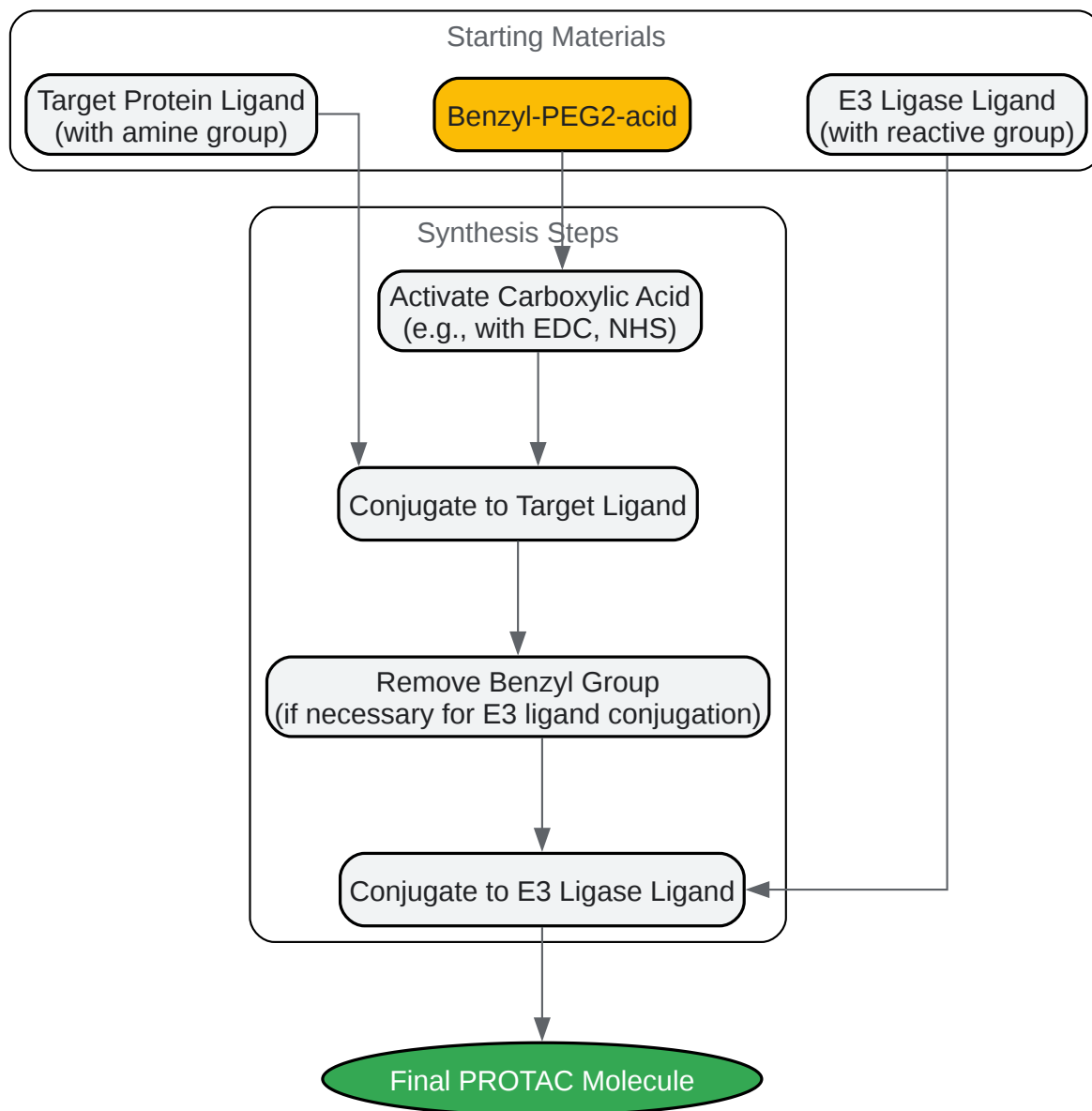
A summary of the key quantitative data for **Benzyl-PEG2-acid** is presented in the table below for easy reference and comparison.

Property	Value	Citations
Molecular Weight	224.25 g/mol	[3][4]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[3][4]
Physical Form	Liquid, Colorless to light yellow, Oily	[4][7]
Density	1.1360 g/cm ³	[4]
Purity	Typically ≥95%	[6][8]
Solubility	Soluble in DMSO (10 mM), DMF, and Water	[6][9]
Storage Conditions	Pure form: -20°C for up to 3 years, 4°C for up to 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[4][6]

Applications in Drug Development

Benzyl-PEG2-acid is a key reagent in the construction of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4][6] The bifunctional nature of this linker allows for the covalent linkage of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase.

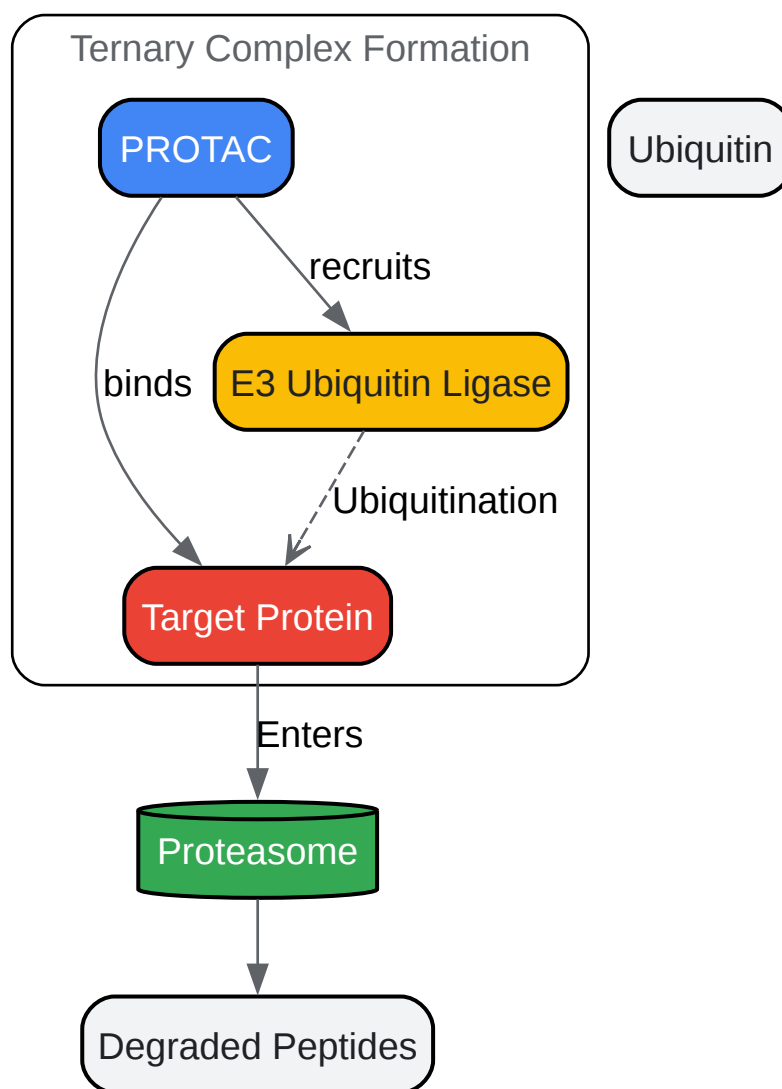
The general workflow for utilizing **Benzyl-PEG2-acid** in the synthesis of a PROTAC is depicted below. This involves the sequential or convergent synthesis where the linker is conjugated to the two different binding moieties.



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Caption: Workflow for PROTAC synthesis using **Benzyl-PEG2-acid**.

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.



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Caption: Mechanism of Action for a PROTAC molecule.

Experimental Protocol: Conjugation to an Amine-Containing Molecule

The following is a general protocol for the conjugation of **Benzyl-PEG2-acid** to a molecule containing a primary amine ($R-NH_2$), such as a protein, peptide, or small molecule ligand. This

procedure is based on the activation of the carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[10]

Materials:

- **Benzyl-PEG2-acid**
- Amine-containing substrate ($R-NH_2$)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5, for biomolecules)
- Quenching reagent (e.g., hydroxylamine, Tris, or glycine buffer)
- Purification system (e.g., HPLC, column chromatography)

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Benzyl-PEG2-acid** in anhydrous DMF or DCM.
 - Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DCM.
 - Dissolve the amine-containing substrate in the appropriate reaction buffer. For biomolecules, a buffer free of primary amines (like PBS) is crucial.
- Activation of **Benzyl-PEG2-acid**:
 - In a clean, dry reaction vessel, add the **Benzyl-PEG2-acid** solution.
 - Add 1.5-2.0 molar equivalents of EDC and NHS to the **Benzyl-PEG2-acid** solution.

- Allow the activation reaction to proceed at room temperature for 15-30 minutes with gentle stirring. This reaction is most efficient at a pH of 4.5-7.2.[10]
- Conjugation Reaction:
 - Add the amine-containing substrate to the activated **Benzyl-PEG2-acid** mixture. A 1.0 to 1.5 molar excess of the amine substrate relative to the linker is a common starting point.
 - If necessary, adjust the pH of the reaction mixture to 7.2-8.0 to facilitate the reaction between the NHS-activated ester and the primary amine.[10]
 - Let the conjugation reaction proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the substrate.
- Quenching the Reaction:
 - To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching reagent such as hydroxylamine or an amine-containing buffer like Tris.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC, size-exclusion chromatography, or silica gel chromatography to remove unreacted starting materials and byproducts.
- Characterization:
 - Confirm the identity and purity of the final conjugate using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: These are general guidelines. The optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically for each specific application.

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